3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid
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Overview
Description
3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C13H18O2S It is characterized by the presence of a tert-butylsulfanyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid typically involves the following steps:
Formation of the tert-butylsulfanyl group: This can be achieved by reacting tert-butylthiol with a suitable halogenated aromatic compound under basic conditions.
Attachment to the phenyl ring: The tert-butylsulfanyl group is then introduced to the phenyl ring through a nucleophilic substitution reaction.
Formation of the prop-2-enoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The tert-butylsulfanyl group can modulate the compound’s reactivity and binding affinity, while the prop-2-enoic acid moiety can participate in various biochemical reactions. These interactions can lead to the modulation of cellular processes and the exertion of biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-(tert-Butylsulfanyl)phenyl]acetic acid: Similar structure but with an acetic acid moiety instead of a prop-2-enoic acid moiety.
3-(tert-Butylsulfanyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of a prop-2-enoic acid moiety.
2-(tert-Butylsulfamoyl)thiophene-3-boronic acid: Contains a thiophene ring and a boronic acid moiety.
Uniqueness
3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid is unique due to the presence of both the tert-butylsulfanyl group and the prop-2-enoic acid moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
66252-95-7 |
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Molecular Formula |
C13H16O2S |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
3-(2-tert-butylsulfanylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O2S/c1-13(2,3)16-11-7-5-4-6-10(11)8-9-12(14)15/h4-9H,1-3H3,(H,14,15) |
InChI Key |
NPSLXATWHNFMDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=CC=CC=C1C=CC(=O)O |
Origin of Product |
United States |
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